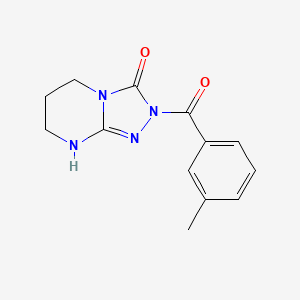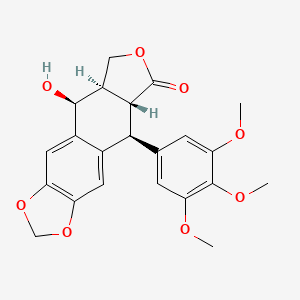
Epiisopodophyllotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiisopodophyllotoxin is a naturally occurring lignan derived from the roots of the American Mayapple plant (Podophyllum peltatum). It is a stereoisomer of podophyllotoxin, which is known for its significant cytotoxic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epiisopodophyllotoxin typically involves a multi-step process. One common method starts with 6-bromopiperonal dimethyl acetal, which undergoes a Diels-Alder reaction with dimethyl fumarate to form the carbon skeleton of this compound. This intermediate is then converted through a series of steps, including lactonization using dicyclohexylcarbodiimide (DCC) as the activating agent .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnological methods, such as multi-enzyme cascades in Escherichia coli, have shown promise in producing this compound and its derivatives more sustainably .
Analyse Des Réactions Chimiques
Types of Reactions
Epiisopodophyllotoxin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Introduction of different substituents to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used in cancer treatment .
Applications De Recherche Scientifique
Epiisopodophyllotoxin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Its derivatives, such as etoposide and teniposide, are used as chemotherapeutic agents for treating cancers like small cell lung cancer and bladder cancer
Mécanisme D'action
Epiisopodophyllotoxin and its derivatives exert their effects primarily by inhibiting the enzyme topoisomerase II. This inhibition leads to the induction of DNA breaks and cell cycle arrest at the G2/M phase, ultimately resulting in cell death. The molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound with similar cytotoxic activity.
Etoposide: A derivative used in cancer treatment.
Teniposide: Another derivative with chemotherapeutic applications.
Uniqueness
Epiisopodophyllotoxin is unique due to its specific stereochemistry, which influences its biological activity and potential therapeutic applications. Its trans relationship between the aryl substituent and the lactone carbonyl group distinguishes it from podophyllotoxin, which has a cis arrangement .
Propriétés
Numéro CAS |
55568-79-1 |
|---|---|
Formule moléculaire |
C22H22O8 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1 |
Clé InChI |
YJGVMLPVUAXIQN-XCXWGBRNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


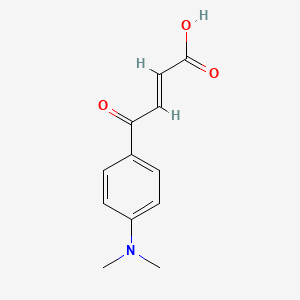
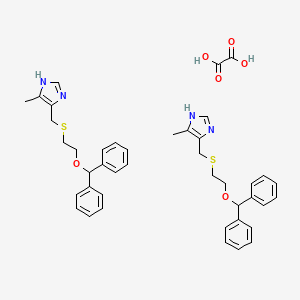
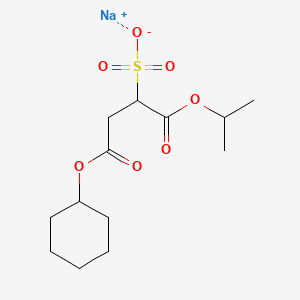
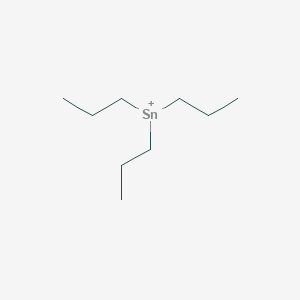
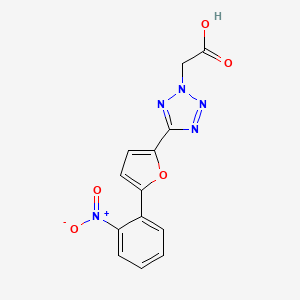



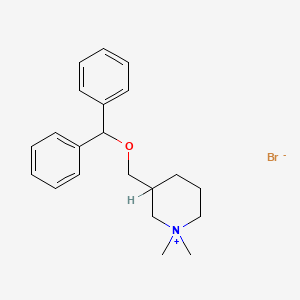
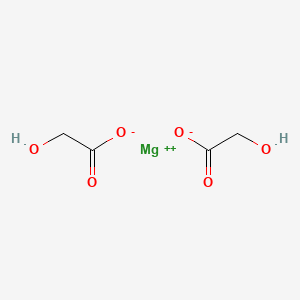
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)


